molecular formula C7H9BrN2O B14565871 4-Bromo-1-(1H-imidazol-1-yl)butan-1-one CAS No. 61540-29-2

4-Bromo-1-(1H-imidazol-1-yl)butan-1-one

Cat. No.: B14565871
CAS No.: 61540-29-2
M. Wt: 217.06 g/mol
InChI Key: COCSXIRMWYDHRX-UHFFFAOYSA-N
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Description

4-Bromo-1-(1H-imidazol-1-yl)butan-1-one is a chemical compound that features a bromine atom, an imidazole ring, and a butanone backbone. This compound is of interest due to its unique structure, which combines the reactivity of the bromine atom with the biological activity of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1H-imidazol-1-yl)butan-1-one typically involves the reaction of 1H-imidazole with 4-bromobutanone. One common method is the nucleophilic substitution reaction where the imidazole acts as a nucleophile, attacking the electrophilic carbon in 4-bromobutanone. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1H-imidazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the butanone can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Bromo-1-(1H-imidazol-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1H-imidazol-1-yl)butan-1-one involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

4-Bromo-1-(1H-imidazol-1-yl)butan-1-one can be compared with other imidazole derivatives such as:

    1-(1H-Imidazol-1-yl)butan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chloro-1-(1H-imidazol-1-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    4-Iodo-1-(1H-imidazol-1-yl)butan-1-one: Contains an iodine atom, which can affect the compound’s reactivity and biological interactions.

The uniqueness of this compound lies in the combination of the bromine atom and the imidazole ring, which imparts specific chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

61540-29-2

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-1-imidazol-1-ylbutan-1-one

InChI

InChI=1S/C7H9BrN2O/c8-3-1-2-7(11)10-5-4-9-6-10/h4-6H,1-3H2

InChI Key

COCSXIRMWYDHRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)CCCBr

Origin of Product

United States

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